molecular formula C21H27N3OS B5122753 N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide

N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide

Cat. No. B5122753
M. Wt: 369.5 g/mol
InChI Key: IDLPNJUERRMTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide, also known as S-naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, fever, and inflammation. However, its potential use in scientific research has been gaining attention due to its unique properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and contribute to pain and fever. By inhibiting COX enzymes, N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the expression of genes involved in inflammation and cancer cell growth. N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide in lab experiments is its well-established safety profile, as it has been used clinically for many years. Additionally, its mechanism of action is well-understood, making it easier to design experiments to test its effects. However, one limitation is that N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, there is interest in exploring the use of N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Finally, further research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide, as well as its potential for use in other areas of scientific research.

Synthesis Methods

N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 1-naphthylamine with carbon disulfide and sodium hydroxide to form 1-naphthylamino carbonothioic acid. This acid is then reacted with diethylamine and 3-chloropiperidine to form N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide.

Scientific Research Applications

N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide can inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

N,N-diethyl-1-(naphthalen-1-ylcarbamothioyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-3-23(4-2)20(25)17-11-8-14-24(15-17)21(26)22-19-13-7-10-16-9-5-6-12-18(16)19/h5-7,9-10,12-13,17H,3-4,8,11,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLPNJUERRMTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1-(naphthalen-1-ylcarbamothioyl)piperidine-3-carboxamide

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